molecular formula C14H20N6O2 B10908453 3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B10908453
M. Wt: 304.35 g/mol
InChI Key: JSKVSCVVCJSQMO-UHFFFAOYSA-N
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Description

3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a synthetic organic compound that belongs to the class of triazoloazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring and a triazoloazepine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The nitro-substituted pyrazole can be alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.

    Cyclization: The alkylated pyrazole can then undergo cyclization with a suitable triazole derivative under reflux conditions to form the triazoloazepine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazoloazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoloazepines with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its potential biological activity makes it a candidate for drug discovery and development.

Medicine

The compound may have potential therapeutic applications due to its structural similarity to known bioactive molecules. It can be investigated for its efficacy in treating various diseases, including neurological disorders, infections, and cancers.

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties may lead to the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism of action of 3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-5H-[1,2,4]triazolo[4,3-a]azepine: Lacks the tetrahydro component, leading to different chemical and biological properties.

    3-[1-(5-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine:

    3-[1-(3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: Lacks the methyl group, leading to different steric and electronic effects.

Uniqueness

The presence of both the nitro group and the tetrahydro component in 3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine makes it unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

3-[1-(5-methyl-3-nitropyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C14H20N6O2/c1-3-11(19-10(2)9-13(17-19)20(21)22)14-16-15-12-7-5-4-6-8-18(12)14/h9,11H,3-8H2,1-2H3

InChI Key

JSKVSCVVCJSQMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=C2N1CCCCC2)N3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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